[1-[(1'R,4S)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carbonyl]azetidin-3-yl] N-propan-2-ylcarbamate
Description
\[1-[(1'R,4S)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carbonyl]azetidin-3-yl] N-propan-2-ylcarbamate is a complex organic molecule. The unique structure of this compound—featuring a chromene and cyclopropane spiro system—suggests potential significance in medicinal chemistry and organic synthesis. Such structures are often explored for their pharmacological and biochemical properties.
Properties
IUPAC Name |
[1-[(1'R,4S)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carbonyl]azetidin-3-yl] N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-12(2)20-18(23)25-13-10-21(11-13)17(22)15-9-19(15)7-8-24-16-6-4-3-5-14(16)19/h3-6,12-13,15H,7-11H2,1-2H3,(H,20,23)/t15-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLDJGKHGZMHAS-KXBFYZLASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)OC1CN(C1)C(=O)C2CC23CCOC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)OC1CN(C1)C(=O)[C@@H]2C[C@]23CCOC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of \[1-[(1'R,4S)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carbonyl]azetidin-3-yl] N-propan-2-ylcarbamate typically involves:
Formation of Spiro[2,3-dihydrochromene-4,2'-cyclopropane]: This step involves the cyclopropanation of a chromene derivative under conditions that favor spirocyclic ring closure.
Introduction of the Azetidin-3-yl Group: A nucleophilic substitution reaction where an azetidine derivative is introduced, followed by protecting group strategies.
Carbonylation and Carbamate Formation: The introduction of a carbonyl group followed by the formation of an N-propan-2-ylcarbamate moiety. This typically involves the use of isocyanates or carbamoyl chlorides under mild conditions.
Industrial Production Methods
In an industrial setting, the production scale-up involves:
Catalysts and High-Pressure Reactors: Efficient catalysts and the use of high-pressure reactors can improve yield and selectivity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Undergoes oxidation reactions typically with reagents like potassium permanganate or chromium trioxide.
Reduction: Can be reduced using common reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate in acidic or neutral conditions.
Reducing Agents: Lithium aluminum hydride in dry ether.
Substitution Reactions: Conditions vary but often involve organic solvents like dichloromethane or tetrahydrofuran.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones depending on the initial structure and reaction conditions.
Reduction: Alcohols or amines.
Substitution: Varies widely based on the substituent and the reaction conditions.
Scientific Research Applications
Chemistry
Synthetic Intermediates: As an intermediate in the synthesis of more complex molecules.
Ligand Development: Potentially used in the design of ligands for catalysis.
Biology
Biochemical Probes: In studies of enzyme activity and interactions.
Cell Signaling: Potential utility in modulating cell signaling pathways.
Medicine
Drug Development: Exploration of pharmacological activity for therapeutic use.
Biomarker Discovery: Research into its role as a potential biomarker for disease.
Industry
Material Science: Investigation into its properties for use in novel materials.
Agrochemicals: Exploration for potential use as a pesticide or herbicide.
Mechanism of Action
The compound’s mechanism of action is highly dependent on its interactions with molecular targets, which could include enzymes, receptors, or ion channels. The structural motif of the chromene-cyclopropane core may interact with biological macromolecules, influencing pathways such as:
Enzyme Inhibition/Activation: Binding to active sites or allosteric sites.
Receptor Modulation: Potentially influencing receptor activity by mimicking or blocking natural ligands.
Comparison with Similar Compounds
Conclusion
\this compound represents a fascinating target in organic synthesis and medicinal chemistry, highlighting the importance of structural diversity in the search for new materials and drugs
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